(R)-2-Chloro-beta-hydroxybenzenepropanoic Acid
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Overview
Description
®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a chlorophenyl group attached to a hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-chlorobenzaldehyde.
Aldol Reaction: The starting material undergoes an aldol reaction with a suitable aldehyde or ketone to form a β-hydroxy ketone intermediate.
Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
In industrial settings, the production of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is common to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2-chlorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2-chlorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-Chlorophenyl)-3-hydroxypropanoic acid: The enantiomer of the compound with different stereochemistry.
3-(2-Chlorophenyl)-3-hydroxybutanoic acid: A structurally similar compound with an additional carbon atom in the backbone.
2-Chlorophenylacetic acid: A related compound with a different functional group arrangement.
Uniqueness
®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C9H9ClO3 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3R)-3-(2-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
XDILSCIPACPCMZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)O)Cl |
Origin of Product |
United States |
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